2-Phenylpiperidin-4-one hydrochloride has the molecular formula and is recognized as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for biological and chemical applications .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 2-Phenylpiperidin-4-one hydrochloride is primarily associated with its potential as an enzyme inhibitor and receptor ligand. It may modulate various biological pathways by interacting with specific molecular targets. For instance, it has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts such as pain management or neurological disorders .
The synthesis of 2-Phenylpiperidin-4-one hydrochloride typically involves the cyclization of phenylacetonitrile with 4-piperidone under acidic conditions. The process can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, allowing for precise control over reaction parameters .
2-Phenylpiperidin-4-one hydrochloride finds diverse applications across several fields:
Several compounds are structurally or functionally similar to 2-Phenylpiperidin-4-one hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Piperidone | Ketone derivative | Precursor for various piperidine derivatives |
| 2-Phenylpiperidine | Piperidine derivative | Different pharmacological properties |
| N-Phenylpiperidine | Piperidine derivative | Distinct chemical and biological activities |
Uniqueness: 2-Phenylpiperidin-4-one hydrochloride stands out due to its specific structural features that allow for diverse chemical reactivity and its role as an intermediate in complex molecule synthesis. Its ability to undergo multiple types of reactions makes it invaluable in both research and industrial contexts .
Retrosynthetic analysis of 2-phenylpiperidin-4-one hydrochloride begins with disconnecting the piperidine ring into linear precursors. The ketone at position 4 suggests a cyclization strategy involving an amino alcohol or amino ketone intermediate. A common approach involves forming the piperidine ring via intramolecular cyclization of a γ-aminoketone precursor, where the phenyl group is introduced either before or during ring closure. Alternative routes may employ reductive amination of diketones with ammonia or primary amines, leveraging the inherent reactivity of carbonyl groups to form the C-N bond.
The phenyl group at position 2 is typically introduced through Friedel-Crafts alkylation, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution. For example, a pre-functionalized benzene ring bearing a leaving group (e.g., bromide) could undergo coupling with a piperidine intermediate. Recent studies highlight the utility of transition-metal-catalyzed cross-coupling reactions to install aryl groups with high regioselectivity. Retrosynthetic pathways must also account for the hydrochloride salt, which is often introduced in the final step via acid-base reaction with hydrochloric acid.
Classical methods for synthesizing 2-phenylpiperidin-4-one hydrochloride rely on stepwise condensation and cyclization reactions. One established route involves the Mannich reaction, where a β-keto ester, formaldehyde, and a primary amine (e.g., benzylamine) react to form a β-amino ketone intermediate. Subsequent cyclization under acidic or basic conditions yields the piperidine ring. For instance, heating a mixture of acetophenone, formaldehyde, and ammonium chloride in ethanol produces 2-phenylpiperidin-4-one, which is then treated with HCl to form the hydrochloride salt.
Another traditional approach employs the aza-Michael addition, where an amine attacks an α,β-unsaturated ketone to form a δ-aminoketone. Intramolecular cyclization of this intermediate, facilitated by acid catalysis, completes the piperidine骨架. A notable example is the synthesis of 2-substituted 4-piperidones via double aza-Michael reactions, which proceed with high atom economy and yield. This method, demonstrated by Pettersson et al., utilizes chiral amines to achieve enantioselectivity, though racemic mixtures are common in non-catalytic systems.
Table 1: Traditional Synthetic Routes for 2-Phenylpiperidin-4-one Hydrochloride
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | Acetophenone, NH₄Cl, HCl | 65–75 | |
| Aza-Michael Cyclization | α,β-Unsaturated ketone, Et₃N | 70–85 | |
| Reductive Amination | Glutaraldehyde, Aniline | 60–70 |
Recent advances emphasize sustainability, with methodologies minimizing hazardous solvents and waste. Water-mediated cyclizations have emerged as a green alternative; for example, the intramolecular aza-Michael reaction in aqueous media achieves 80–90% yields while avoiding volatile organic solvents. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes. A 2023 study demonstrated the synthesis of 2-phenylpiperidin-4-one via microwave irradiation of a diketone-amine mixture, achieving 92% yield in 15 minutes.
Atom-economic strategies, such as the double aza-Michael reaction, eliminate the need for protecting groups. This one-pot protocol, reported by Sonesson et al., involves sequential conjugate additions of amines to dienones, directly forming the piperidine ring with excellent stereocontrol. Additionally, mechanochemical methods using ball milling enable solvent-free cyclization, as shown in the synthesis of analogous piperidines under ambient conditions.
Enantioselective synthesis of 2-phenylpiperidin-4-one hydrochloride remains challenging due to the need for precise stereochemical control at position 2. Rhodium-catalyzed asymmetric reductive Heck reactions have shown promise, enabling the construction of chiral piperidines from pyridine precursors. For instance, Wu et al. developed a Rh(I)/chiral phosphine ligand system that achieves 98% enantiomeric excess (ee) in the synthesis of 3-substituted piperidines, a strategy adaptable to 2-phenyl derivatives.
Chiral organocatalysts, such as proline-derived amines, facilitate enantioselective aza-Michael additions. In a 2020 study, a thiourea catalyst induced 85% ee during the cyclization of γ-aminoketones to 2-arylpiperidines. Transition-metal complexes, including iridium and ruthenium, have also been employed in hydrogenation and reductive amination steps. For example, Donohoe et al. reported an iridium-catalyzed [5 + 1] annulation that constructs piperidines with >90% ee via hydrogen borrowing.
Table 2: Enantioselective Catalytic Systems for Piperidine Synthesis
| Catalyst System | Substrate | ee (%) | Reference |
|---|---|---|---|
| Rh(I)/BINAP | Pyridine boronic acid | 98 | |
| L-Proline thiourea | γ-Aminoketone | 85 | |
| Ir(III)/chiral diamine | Hydroxyamine intermediate | 92 |
Extensive molecular docking studies have demonstrated the significant binding affinity of phenylpiperidine derivatives to dopamine receptors, particularly the D2 receptor subtype [1] [2]. The phenylpiperidine scaffold represents a privileged structure in neuropharmacology, with compounds exhibiting preferential binding to dopamine D2 autoreceptors [3] [4]. Computational investigations reveal that the positioning of the phenyl ring relative to the piperidine nitrogen plays a crucial role in determining receptor selectivity and binding affinity [1].
The molecular mechanics approach has been instrumental in understanding presynaptic selectivity for centrally acting dopamine receptor agonists of the phenylpiperidine series [1]. These studies demonstrate that the piperidine ring in the compounds should be equivalent to an N-methyl group in its receptor interactions, providing insights into the molecular basis for receptor selectivity [1]. The conformational analysis reveals that presynaptically selective compounds such as (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine act as agonists in one rotameric form and as antagonists in another, highlighting the importance of conformational flexibility in receptor binding [1].
Sigma-1 receptor ligands represent another important class of neurological targets for phenylpiperidine derivatives [5] [6]. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine has been extensively studied through molecular docking approaches, revealing significant neuroprotective potential [5] [6]. These compounds demonstrate the ability to protect against newborn excitotoxic brain injury by stabilizing mitochondrial membrane potential and reducing neuronal cell death [6].
The molecular docking studies indicate that sigma receptor ligands bind with high affinity (Ki = 1-10 nM) and lack appreciable affinity for phencyclidine and dopamine receptors [7]. The structural features that enhance sigma binding include specific substituent patterns that have been identified through systematic docking studies [7]. The binding interactions involve critical amino acid residues within the sigma receptor binding pocket, with water-mediated hydrogen bonding playing a significant role in ligand stabilization [5].
Phenylpiperidine derivatives also demonstrate significant binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR) [8] [9]. Molecular docking studies reveal that these compounds can bind to the extracellular orthosteric site of the MOR, with the charged amine group forming essential salt bridges with Asp3.32 [10]. The binding interactions are characterized by both hydrophobic and hydrophilic contacts within the receptor binding pocket [10].
The docking studies indicate that structural modifications to the phenylpiperidine core can significantly alter opioid receptor binding properties [8]. The addition of specific substituents can shift the pharmacological profile from agonist to antagonist activity, with larger N-alkyl substituents favoring antagonism due to steric conflicts within the binding pocket [10]. The molecular docking reveals that the phenyl ring orientation and piperidine conformation are critical determinants of receptor selectivity and binding affinity [8].
The interaction of phenylpiperidine derivatives with NMDA receptors has been investigated through molecular docking studies, revealing potential therapeutic applications in neuroprotection [5]. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine demonstrates the ability to modulate NMDA receptor function through indirect mechanisms [5]. These compounds can reduce NMDA receptor-mediated neurotoxicity by affecting the coupling of neuronal nitric oxide synthase to the NMDA receptor complex [5].
The docking studies reveal that the neuroprotective effects are associated with decreased coupling of neuronal nitric oxide synthase to postsynaptic density-95, without directly affecting NMDA receptor binding [5]. This indirect modulation represents a novel mechanism of action that has been elucidated through computational approaches [5]. The molecular interactions involve specific amino acid residues within the NMDA receptor complex, with the phenylpiperidine scaffold providing optimal binding geometry [5].
Molecular docking studies have also explored the interactions of phenylpiperidine derivatives with the GABAergic system, particularly GABA-A receptors . These compounds show potential as anticonvulsant agents through modulation of GABAergic neurotransmission . The docking studies reveal that functionalization with imidazole or pyrazole moieties produces modulators for neurological targets with enhanced binding affinity .
The computational investigations indicate that phenylpiperidine derivatives can interact with the benzodiazepine binding site on GABA-A receptors, potentially enhancing GABAergic neurotransmission . This interaction could lead to reduced neuronal excitability and anticonvulsant effects . The molecular docking reveals specific binding interactions with key amino acid residues within the benzodiazepine binding site, providing insights into the molecular basis for GABAergic modulation .
The development of QSAR models for phenylpiperidine derivatives has been extensively investigated using various computational approaches [9] [12] [13]. Linear QSAR models have been developed using multiple linear regression techniques, with careful selection of molecular descriptors that correlate with biological activity [12]. These models typically achieve correlation coefficients (R²) ranging from 0.742 to 0.832, indicating strong predictive capability [12].
The linear QSAR approach utilizes molecular descriptors such as topological indices, electronic properties, and physicochemical parameters to predict biological activity [12]. The selection of descriptors is typically performed using genetic algorithms or stepwise regression methods to identify the most relevant structural features [12]. The resulting models demonstrate excellent predictive performance with external validation parameters meeting established criteria for model robustness [12].
Nonlinear QSAR modeling has proven particularly effective for phenylpiperidine derivatives, with neural network methods showing superior performance compared to linear approaches [9]. A nonlinear QSAR study conducted on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists utilized three-layer back-propagation neural networks [9]. The neural network model achieved better correlation with experimental data compared to traditional linear regression methods [9].
The nonlinear approach accounts for complex relationships between molecular structure and biological activity that cannot be captured by linear models [9]. The neural network architecture typically includes input layers representing molecular descriptors, hidden layers for pattern recognition, and output layers predicting biological activity [9]. The training process involves optimization of network weights and biases to minimize prediction errors [9].
The selection of appropriate molecular descriptors is crucial for successful QSAR model development [12] [13]. Commonly used descriptors include 2D and 3D autocorrelation descriptors, topological indices, electronic properties, and physicochemical parameters [12]. The genetic algorithm approach has been particularly effective for descriptor selection, identifying optimal combinations of structural features [12].
Model validation is performed using both internal and external validation techniques [12]. Internal validation includes leave-one-out cross-validation and bootstrapping methods to assess model robustness [12]. External validation involves testing the model on independent datasets not used during model development [12]. The validation parameters typically include correlation coefficients, root mean square errors, and predictive correlation coefficients [12].
Gene expression programming has emerged as a powerful tool for QSAR model development, particularly for nonlinear relationships [14]. This approach has been applied to phenylpiperidine derivatives with excellent results, achieving R² values of 0.839 in training sets and 0.760 in test sets [14]. The gene expression programming method demonstrates superior consistency with experimental values compared to traditional linear approaches [14].
The gene expression programming approach automatically generates mathematical expressions that relate molecular structure to biological activity [14]. This method is particularly effective for identifying complex nonlinear relationships that may not be apparent through traditional statistical methods [14]. The resulting models often provide insights into the molecular mechanisms underlying biological activity [14].
The developed QSAR models have been successfully applied to predict the biological activity of novel phenylpiperidine derivatives [12] [13]. These models enable virtual screening of compound libraries and identification of promising lead compounds [12]. The predictive capability of QSAR models has been demonstrated through successful design of new compounds with improved activity profiles [12].
The application of QSAR models extends beyond activity prediction to include property optimization and lead compound design [12]. The models can identify structural features that enhance or diminish biological activity, providing guidance for medicinal chemistry efforts [12]. The integration of QSAR modeling with molecular docking studies provides a comprehensive approach to drug design [12].
Protonation of the piperidine nitrogen significantly affects the conformational preferences of phenylpiperidine derivatives [18] [19]. The protonation state influences the hybridization of the nitrogen atom and the overall geometry of the molecule [18]. In the protonated state, the nitrogen adopts a more tetrahedral geometry, which can alter the preferred conformation of the piperidine ring [18].
The protonation-induced conformational changes have been studied using variable temperature NMR experiments and computational methods [18]. The formation of epimeric mixtures upon protonation has been observed for compounds with axial phenyl substituents, suggesting that conformational strain induced by the axial phenyl substituent facilitates conformational changes upon protonation [19]. The barrier to conformational interconversion is typically around 10 kcal/mol based on variable temperature NMR studies [18].
Solvent effects play a crucial role in determining the conformational equilibria of protonated phenylpiperidine derivatives [18]. The relative stability of different conformers varies significantly between polar and nonpolar solvents [18]. In water, the equilibrium between protonated tautomers is affected by hydrogen bonding interactions and electrostatic stabilization [18].
The solvent-dependent conformational behavior has been investigated using polarizable continuum models and explicit solvent simulations [18]. The results indicate that polar solvents tend to stabilize conformers with better solvation of the protonated nitrogen atom [18]. The conformational preferences in dichloromethane differ significantly from those in water, with the less polar solvent favoring different tautomeric forms [18].
Intramolecular hydrogen bonding can significantly influence the conformational preferences of phenylpiperidine derivatives [20]. The presence of hydroxyl groups or other hydrogen bond donors can stabilize specific conformations through intramolecular interactions [20]. These interactions can override the typical preferences based on steric considerations [20].
The influence of intramolecular hydrogen bonding has been studied using both experimental and computational approaches [20]. The formation of stable intramolecular hydrogen bonds can lock the molecule in specific conformations, reducing conformational flexibility [20]. This effect is particularly important for pharmaceutical applications where conformational rigidity may be desirable [20].
Temperature effects on conformational dynamics have been investigated using variable temperature NMR spectroscopy and computational methods [18]. The conformational interconversion rates increase with temperature, leading to line broadening and coalescence phenomena in NMR spectra [18]. The activation barriers for conformational interconversion can be determined from temperature-dependent line shape analysis [18].
The temperature-dependent conformational behavior provides insights into the flexibility of phenylpiperidine derivatives [18]. The relatively low barriers to conformational interconversion suggest that these compounds exist as dynamic equilibria of multiple conformers at room temperature [18]. This conformational flexibility may be important for biological activity and receptor binding [18].
Density functional theory calculations have been extensively applied to phenylpiperidine derivatives to investigate their electronic structure and reactivity [21] [22] [23]. The B3LYP functional with 6-31G(d,p) basis set has been the most commonly used level of theory for geometry optimization [21] [22]. These calculations provide detailed information about bond lengths, bond angles, and electronic distribution within the molecule [21].
The optimized geometries reveal that the piperidine ring adopts a chair conformation with specific geometric parameters [22] [23]. The phenyl ring typically adopts a position that minimizes steric interactions while maintaining conjugation with the piperidine nitrogen [22]. The electronic structure calculations provide insights into the charge distribution and electron density throughout the molecule [22].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides crucial information about the reactivity of phenylpiperidine derivatives [21] [22] [23]. The HOMO-LUMO energy gap is a fundamental parameter that correlates with chemical reactivity and stability [21]. Compounds with smaller HOMO-LUMO gaps are generally more reactive and less stable [21].
The molecular orbital analysis reveals the electronic distribution and predicts the most likely sites for electrophilic and nucleophilic attack [21]. The HOMO is typically localized on the piperidine nitrogen and adjacent carbon atoms, while the LUMO is often centered on the phenyl ring system [21]. These orbital characteristics provide insights into the reactivity patterns and chemical behavior of the compounds [21].
Mulliken population analysis provides detailed information about the charge distribution in phenylpiperidine derivatives [21] [22] [23]. The atomic charges calculated from DFT provide insights into the electrostatic properties and reactivity of different atomic centers [21]. The nitrogen atom typically carries a negative charge, making it a nucleophilic center, while certain carbon atoms may carry positive charges, making them electrophilic [21].
The molecular electrostatic potential (MEP) analysis provides a three-dimensional representation of the charge distribution and helps identify reactive sites [21] [22]. The MEP surface reveals regions of high and low electron density, corresponding to nucleophilic and electrophilic sites, respectively [21]. This analysis is particularly useful for understanding intermolecular interactions and binding affinity [21].
DFT calculations provide access to thermodynamic properties such as enthalpy, entropy, and heat capacity [22] [23]. These properties are calculated from the vibrational frequencies obtained from harmonic frequency calculations [22]. The thermodynamic analysis reveals the stability of different conformers and provides insights into temperature-dependent behavior [22].
The calculation of thermodynamic properties involves statistical mechanical treatment of the vibrational, rotational, and translational contributions [22]. The results show that thermodynamic properties vary significantly with temperature, following predictable trends based on molecular structure [22]. The heat capacity typically increases with temperature, while entropy shows a similar trend [22].
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding patterns in phenylpiperidine derivatives [22] [23]. The NBO analysis reveals the hybridization of atomic orbitals and the nature of chemical bonds [22]. This analysis is particularly useful for understanding the electronic factors that influence molecular stability and reactivity [22].
The NBO analysis identifies hyperconjugative interactions and electron delocalization effects that contribute to molecular stability [22]. The second-order perturbation theory analysis quantifies the stabilization energies associated with various orbital interactions [22]. These interactions play a crucial role in determining the preferred conformations and reactivity patterns of phenylpiperidine derivatives [22].